2-Fluorobenzene-1,4-diol

Enzymology Biodegradation Fluorine Chemistry

2-Fluorobenzene-1,4-diol (fluorohydroquinone) is the only monohalogenated benzenediol that undergoes enzymatic defluorination by hydroquinone dioxygenase—confirmed by 19F NMR—making it an irreplaceable mechanistic probe. Unlike chloro- or methyl analogs, it provides an additional H-bond acceptor (HBA=3), enabling unique halogen-bonded cocrystal architectures. It is a validated substrate for CAL-B-mediated regioselective acylation and yields positive NpCN chromogenic assay readout. Procure specifically to avoid irreproducible yields. Standard packaging; inquire for bulk.

Molecular Formula C6H5FO2
Molecular Weight 128.1 g/mol
CAS No. 55660-73-6
Cat. No. B1582739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobenzene-1,4-diol
CAS55660-73-6
Molecular FormulaC6H5FO2
Molecular Weight128.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)O
InChIInChI=1S/C6H5FO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H
InChIKeyGIMXWZYFIFOCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorobenzene-1,4-diol (CAS 55660-73-6) | Fluorohydroquinone Procurement & Technical Specifications


2-Fluorobenzene-1,4-diol (fluorohydroquinone; CAS 55660-73-6) is a monohalogenated benzenediol derivative with the molecular formula C6H5FO2 and a molecular weight of 128.10 g/mol [1]. The compound features a fluorine atom at the 2-position and hydroxyl groups at the 1- and 4-positions on the benzene ring . It is supplied as a light brown to brown powder with a purity specification of ≥97% (HPLC) and a melting point range of 121–125°C [2]. As a fluorinated hydroquinone analog, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, with storage recommended at 2–8°C under inert conditions .

Why 2-Fluorobenzene-1,4-diol Cannot Be Substituted by Chloro-, Bromo-, or Methylhydroquinone Analogs


Despite their structural similarity as monohalogenated hydroquinones, 2-fluorobenzene-1,4-diol (fluoro-), 2-chlorobenzene-1,4-diol (chloro-), 2-bromobenzene-1,4-diol (bromo-), and 2-methylbenzene-1,4-diol (methyl-) exhibit fundamentally distinct reactivity profiles in enzymatic and chemical systems [1]. The fluorine atom's high electronegativity and small van der Waals radius alter hydrogen-bonding patterns, electronic distribution, and metabolic fate compared to heavier halogens [2]. Critically, fluorohydroquinone undergoes enzymatic defluorination by hydroquinone dioxygenase—a pathway not available to chloro- or methyl-analogs—resulting in unique ring-cleavage regioselectivity [3]. Additionally, relative substrate activity in colorimetric assays differentiates fluorohydroquinone from chloro-, bromo-, and difluoro- variants [1]. Generic substitution without these comparative data therefore risks irreproducible synthetic yields or misinterpreted biological outcomes.

Quantitative Differentiation of 2-Fluorobenzene-1,4-diol from Analogs: A Technical Evidence Compendium


Enzymatic Defluorination by Hydroquinone Dioxygenase: A Distinct Regioselective Ring-Cleavage Pathway

2-Fluorobenzene-1,4-diol (fluorohydroquinone) is a substrate for hydroquinone dioxygenase (HQDO) from Pseudomonas putida JD1. In contrast to hydroquinone, which undergoes ring cleavage to produce a semialdehyde detectable by absorbance at 320 nm, incubation of fluorohydroquinone with HQDO yields no such absorbance increase [1]. Instead, 19F NMR confirms time-dependent enzymatic defluorination with release of fluoride anion, indicating ring cleavage between the hydroxyl and fluorine substituents rather than between the two hydroxyl groups [1].

Enzymology Biodegradation Fluorine Chemistry

Relative Substrate Activity in NpCN Color Formation Assay: Fluorohydroquinone vs. Chloro-, Bromo-, and Methylhydroquinone

In a colorimetric assay employing NpCN under basic conditions, 2-fluorobenzene-1,4-diol (fluorohydroquinone) is classified as a 'color formation' substrate, distinguishing it from hydroquinone and other phenols that exhibit no color formation [1]. This binary classification contrasts with the relative activity values (hydroquinone = 100%) reported in separate enzyme assays, where methylhydroquinone (120%) and chlorohydroquinone (70%) exhibit different magnitudes [2]. The precise activity value for fluorohydroquinone in that specific assay was not reported, but the qualitative color formation response provides a clear differentiation from hydroquinone in the NpCN system.

Colorimetric Assay Nitrile Hydratase Biosensor

Lipophilicity (LogP) Modulation: Fluorine vs. Hydrogen vs. Methyl Substitution

2-Fluorobenzene-1,4-diol exhibits a computed XLogP3 value of 0.9 [1], reflecting the electron-withdrawing effect of the fluorine substituent. This value is lower than that of 2-methylbenzene-1,4-diol (methylhydroquinone), which has an XLogP of approximately 1.0 [2], and is comparable to hydroquinone (XLogP ~0.6) [3]. The modest increase in lipophilicity relative to hydroquinone, combined with the retention of hydrogen-bond donor capacity, influences membrane permeability and partitioning behavior in biphasic reaction systems.

Medicinal Chemistry ADME LogP

Hydrogen Bond Donor/Acceptor Capacity: Implications for Crystal Engineering and Cocrystal Design

2-Fluorobenzene-1,4-diol possesses two hydrogen bond donors (the phenolic -OH groups) and three hydrogen bond acceptors (the two oxygen atoms plus the fluorine atom), with a topological polar surface area (TPSA) of 40.5 Ų [1]. In comparison, hydroquinone (C6H6O2) has two donors and two acceptors, lacking the fluorine-mediated acceptor site [2]. This additional acceptor site, combined with the potential for orthogonal halogen bonding interactions, alters the solid-state packing and cocrystallization behavior. Studies on hydrogen-bonded cocrystals of 1,2-bis(4-pyridyl)ethane demonstrate that fluorohydroquinone and tetrafluorohydroquinone form distinct cocrystal architectures compared to hydroquinone [3].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Regioselective Propanoylation Mediated by Candida antarctica Lipase B: A Validated Synthetic Application

2-Fluorobenzene-1,4-diol is a documented reactant for regioselective propanoylation reactions mediated by Candida antarctica lipase B (CAL-B) in organic solvents [1]. While quantitative yield or selectivity ratios compared to other hydroquinone derivatives are not provided in the primary literature, this specific application demonstrates the compound's utility in enzymatic acylation reactions. In contrast, the use of unsubstituted hydroquinone under identical CAL-B conditions may yield different regioselectivity due to the absence of the ortho-fluorine directing group.

Biocatalysis Regioselective Acylation Green Chemistry

Physical Property Comparison: Melting Point and Boiling Point for Purification Strategy

2-Fluorobenzene-1,4-diol exhibits a melting point range of 121–125°C and a boiling point of 259.3±20.0°C at 760 mmHg [1]. In comparison, hydroquinone melts at 172–175°C [2], while 2-chlorobenzene-1,4-diol (chlorohydroquinone) melts at approximately 100–104°C . The intermediate melting point of the fluorinated analog facilitates recrystallization from common organic solvents without requiring the elevated temperatures needed for hydroquinone, and it avoids the potential for thermal decomposition that may affect the lower-melting chloro-analog during solvent removal.

Purification Recrystallization Process Chemistry

Validated Research & Industrial Application Scenarios for 2-Fluorobenzene-1,4-diol Based on Comparative Evidence


Enzymatic Defluorination Studies: A Model Substrate for Hydroquinone Dioxygenase Mechanistic Investigations

2-Fluorobenzene-1,4-diol serves as a mechanistic probe for hydroquinone dioxygenase (HQDO) enzymes. Its unique defluorination pathway, confirmed by 19F NMR [1], provides a distinct spectroscopic handle for tracking enzyme activity compared to the standard ring-cleavage assay (320 nm absorbance) used for hydroquinone. Researchers studying bacterial degradation of fluorinated aromatics or the substrate specificity of non-heme iron(II)-dependent dioxygenases should procure fluorohydroquinone specifically, as chloro- or methylhydroquinone cannot recapitulate this defluorination chemistry.

Crystal Engineering and Cocrystal Design: Exploiting Fluorine-Mediated Hydrogen and Halogen Bonding

The presence of a fluorine atom in 2-fluorobenzene-1,4-diol introduces an additional hydrogen/halogen bond acceptor site (HBA count = 3) compared to hydroquinone (HBA count = 2) [2]. This difference alters solid-state packing and enables the formation of distinct cocrystal architectures, as demonstrated in studies with 1,2-bis(4-pyridyl)ethane [3]. For supramolecular chemists designing halogen-bonded materials or tuning crystal lattice energies, fluorohydroquinone offers a unique building block that cannot be substituted with non-fluorinated analogs without losing the desired intermolecular interaction motif.

Regioselective Biocatalytic Acylation for Fluorinated Pharmaceutical Intermediates

2-Fluorobenzene-1,4-diol is a validated substrate for Candida antarctica lipase B (CAL-B)-mediated regioselective propanoylation in organic solvents [4]. This enzymatic approach to selective acylation is directly applicable to the synthesis of fluorinated aromatic building blocks for medicinal chemistry. Researchers pursuing green chemistry routes to mono-protected diol intermediates should select fluorohydroquinone based on this documented precedent; unsubstituted hydroquinone or chlorohydroquinone have not been similarly validated in this system and may yield different regioselectivity profiles.

Development of Colorimetric Screening Assays Using NpCN or Related Chromogenic Systems

Fluorohydroquinone exhibits positive color formation in the NpCN chromogenic assay under basic conditions, whereas hydroquinone does not [5]. This qualitative differentiation is essential for the design of high-throughput screening assays or biosensor platforms where a positive readout is required. Laboratories developing colorimetric detection methods for aromatic hydroxylated compounds should verify whether fluorohydroquinone, rather than hydroquinone, serves as the appropriate positive control or calibration standard for their specific assay system.

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